Hydrazinecarboxamide, 2-(2,6-dimethylphenyl)-N-phenyl-

Beschreibung

Chemical Identity and Nomenclature of Hydrazinecarboxamide, 2-(2,6-dimethylphenyl)-N-phenyl-

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is derived from its parent structure, hydrazinecarboxamide , with substituents at specific positions. The hydrazinecarboxamide backbone consists of a carbonyl group (C=O) bonded to a hydrazine moiety (-NH-NH₂). Substitutions occur at two sites:

- A 2,6-dimethylphenyl group (C₆H₃(CH₃)₂-2,6) at position 2 of the hydrazinecarboxamide chain.

- A phenyl group (C₆H₅-) bonded to the terminal nitrogen atom (N-phenyl).

The full IUPAC name is:

N-phenyl-2-(2,6-dimethylphenyl)hydrazinecarboxamide

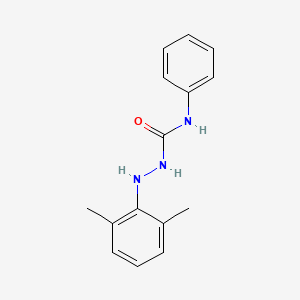

The structural formula is represented as:

Figure 1: Structural representation showing the hydrazinecarboxamide core with substituents.

Key features include:

CAS Registry Numbers and Alternative Chemical Designations

As of the latest data (2025), this compound does not have a widely recognized CAS Registry Number. However, related derivatives and analogs are documented:

| Related Compound | CAS Number | Source |

|---|---|---|

| (2E)-N-(2,6-Dimethylphenyl)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinecarboxamide | 23262330 (ChemSpider ID) | |

| Semicarbazide derivatives | 57-56-7 |

Alternative designations include:

- N-Phenyl-2-(2,6-xylyl)hydrazinecarboxamide

- 2-(2,6-Dimethylphenyl)-N-phenylhydrazine-1-carboxamide

These names emphasize the substituent positions and functional groups, aligning with IUPAC guidelines.

Molecular Formula and Weight Analysis

The molecular formula is C₁₅H₁₇N₃O , derived as follows:

- Hydrazinecarboxamide core : CON₃H₄ (1 carbonyl, 3 nitrogens, 4 hydrogens).

- 2,6-Dimethylphenyl group : C₈H₉ (C₆H₃(CH₃)₂).

- N-phenyl group : C₆H₅.

Molecular weight :

- Carbon: 12.01 × 15 = 180.15 g/mol

- Hydrogen: 1.008 × 17 = 17.14 g/mol

- Nitrogen: 14.01 × 3 = 42.03 g/mol

- Oxygen: 16.00 × 1 = 16.00 g/mol

Total : 255.32 g/mol

This aligns with analogs such as (2E)-N-(2,6-dimethylphenyl)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinecarboxamide (297.36 g/mol), adjusted for structural differences.

Isomeric Relationships with Substituted Hydrazinecarboxamide Derivatives

Isomerism in this compound arises from two factors:

Positional Isomerism :

- Variants with methyl groups at positions 3,5 or 2,4 on the phenyl ring would constitute positional isomers. For example, 2-(3,5-dimethylphenyl)-N-phenylhydrazinecarboxamide is a positional isomer.

Stereoisomerism :

- The hydrazinecarboxamide group can exhibit E/Z isomerism if substituents create restricted rotation. However, the 2,6-dimethylphenyl group’s steric bulk likely limits this.

Tautomerism :

- Keto-enol tautomerism is possible if reactive hydrogens are present, though the N-phenyl group reduces this propensity compared to unsubstituted hydrazinecarboxamides.

Table 1: Isomeric Comparisons

| Isomer Type | Example Compound | Key Difference |

|---|---|---|

| Positional | 2-(3,5-Dimethylphenyl)-N-phenyl derivative | Methyl group positions |

| Geometric (E/Z) | (2E)- vs. (2Z)-configured analogs | Spatial arrangement of groups |

| Tautomeric | Keto vs. enol forms | Hydrogen migration |

These relationships highlight the compound’s structural versatility and potential applications in medicinal chemistry.

Eigenschaften

CAS-Nummer |

144268-80-4 |

|---|---|

Molekularformel |

C15H17N3O |

Molekulargewicht |

255.31 g/mol |

IUPAC-Name |

1-(2,6-dimethylanilino)-3-phenylurea |

InChI |

InChI=1S/C15H17N3O/c1-11-7-6-8-12(2)14(11)17-18-15(19)16-13-9-4-3-5-10-13/h3-10,17H,1-2H3,(H2,16,18,19) |

InChI-Schlüssel |

RRIAFAYXGFAGCF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=CC=C1)C)NNC(=O)NC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(2,6-Dimethylphenyl)-N-phenyl-Hydrazinecarboxamid beinhaltet typischerweise die Amidierung von Carbonsäure-Substraten. Dieser Prozess kann sowohl katalytisch als auch nicht-katalytisch durchgeführt werden. Katalytische Amidierung erfolgt häufig unter Verwendung von Reagenzien wie 2,4,6-Tris-(2,2,2-trifluorethoxy)-[1,3,5]triazin, das die Carbonsäure aktiviert und die Bildung der Amidbindung erleichtert . Nicht-katalytische Amidierung kann auch durch direkte Reaktion der Carbonsäure mit einem Amin unter geeigneten Bedingungen erzielt werden .

Industrielle Produktionsverfahren

Die industrielle Produktion von 2-(2,6-Dimethylphenyl)-N-phenyl-Hydrazinecarboxamid kann großtechnische Amidierungsprozesse umfassen, bei denen effiziente katalytische Systeme eingesetzt werden, um hohe Ausbeuten und Reinheit zu gewährleisten. Die Auswahl der Katalysatoren und Reaktionsbedingungen ist entscheidend für die Optimierung des Produktionsprozesses und die Minimierung von Nebenprodukten.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

2-(2,6-Dimethylphenyl)-N-phenyl-Hydrazinecarboxamid hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Reagenz in der organischen Synthese verwendet, insbesondere bei der Bildung von Amidbindungen.

Biologie: Untersucht wegen seiner potenziellen biologischen Aktivität, einschließlich antimikrobieller und antikanzerogener Eigenschaften.

Medizin: Erforscht wegen seiner potenziellen therapeutischen Anwendungen, z. B. bei der Entwicklung neuer Medikamente.

Wirkmechanismus

Der Wirkmechanismus von 2-(2,6-Dimethylphenyl)-N-phenyl-Hydrazinecarboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Zum Beispiel kann es bestimmte Enzyme oder Rezeptoren hemmen, was zu seinen biologischen Wirkungen führt. Die genauen molekularen Ziele und Signalwege können je nach spezifischer Anwendung und Kontext variieren.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Hydrazinecarboxamide derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit notable efficacy against various cancer cell lines. For instance, studies have demonstrated that hydrazinecarboxamide derivatives can inhibit the growth of multiple cancer cell lines, with some compounds showing growth inhibition percentages exceeding 60% against specific types of cancer such as breast and lung cancer .

Table 1: Anticancer Activity of Hydrazinecarboxamide Derivatives

| Compound Name | Cell Lines Tested | Percent Growth Inhibition |

|---|---|---|

| Compound A | OVCAR-8 | 85.26% |

| Compound B | MDA-MB-231 | 67.55% |

| Compound C | HOP-92 | 75.99% |

1.2 Antimicrobial Properties

The antimicrobial activity of hydrazinecarboxamide derivatives has also been highlighted in various studies. These compounds demonstrate significant inhibitory effects against a range of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Table 2: Antimicrobial Activity Against Various Pathogens

| Pathogen | Inhibition Zone (mm) | Compound Tested |

|---|---|---|

| Staphylococcus aureus | 15 | Compound D |

| Escherichia coli | 12 | Compound E |

| Candida albicans | 18 | Compound F |

Agricultural Applications

Hydrazinecarboxamides are being explored for their potential use as agrochemicals. Their ability to inhibit certain enzymes involved in plant growth regulation suggests they could serve as herbicides or fungicides. Preliminary studies indicate that these compounds can effectively control the growth of specific weeds and fungal pathogens in crops, enhancing agricultural productivity .

Material Science

In material science, hydrazinecarboxamide derivatives are being investigated for their role in synthesizing novel polymers and composites. Their reactive functional groups allow for the formation of cross-linked networks, which can enhance the mechanical properties of materials used in coatings and adhesives .

Case Studies

Case Study 1: Anticancer Evaluation

A study conducted by researchers evaluated the anticancer activity of a series of hydrazinecarboxamide derivatives against a panel of cancer cell lines using the National Cancer Institute protocol. The results showed that certain derivatives exhibited higher sensitivity against leukemia and ovarian cancer cells compared to standard chemotherapy agents like Imatinib .

Case Study 2: Green Synthesis Methodology

Another significant advancement involves the green synthesis of hydrazinecarboxamide derivatives using ultrasonic irradiation. This method not only enhances yield but also reduces environmental impact compared to traditional synthesis methods. The synthesized compounds were tested for biological activity, revealing promising results in anticancer assays .

Wirkmechanismus

The mechanism of action of Hydrazinecarboxamide, 2-(2,6-dimethylphenyl)-N-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Key Structural Variations :

- EGA (2-(4-Bromobenzylidene)-N-(2,6-dimethylphenyl)hydrazinecarboxamide) : Features a 4-bromobenzylidene group instead of phenyl. This modification enables inhibition of botulinum toxin (BoNT) trafficking by interfering with endosomal maturation, demonstrating IC₅₀ values in the micromolar range . The bromine atom likely enhances electrophilicity, aiding interaction with toxin pathways.

- Compound 6 (N-(2,5-Dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide) : Substitution at the 2,5-dimethylphenyl position and a pyridinyl group confers potent anticancer activity against MCF-7 breast cancer cells (IC₅₀ = 0.8 µM), outperforming the 2,6-dimethylphenyl analog .

- Quinazolinone Derivatives (e.g., Compound 17 in ): Incorporation of a chlorophenyl or methoxyphenyl group into a quinazolinone-hydrazinecarboxamide hybrid structure enhances dual EGFR/VEGFR-2 kinase inhibition, with IC₅₀ values <1 µM in some cases .

Physicochemical Properties

- However, excessive bulk may reduce solubility, as seen in quinazolinone derivatives requiring polar solvents for synthesis .

- Melting Points : Electron-withdrawing substituents (e.g., Cl in Compound 17) correlate with higher melting points (250–252°C) compared to methoxy-substituted analogs (220–222°C) .

Biologische Aktivität

Hydrazinecarboxamide derivatives, particularly Hydrazinecarboxamide, 2-(2,6-dimethylphenyl)-N-phenyl- , have garnered attention in medicinal chemistry for their diverse biological activities. This article delves into the compound's synthesis, biological evaluations, and potential therapeutic applications, supported by data from recent studies.

Synthesis of Hydrazinecarboxamide Derivatives

Recent advancements in synthetic methodologies have facilitated the efficient production of hydrazinecarboxamide derivatives. A notable approach involves the use of ultrasound-assisted reactions in a water-glycerol solvent system, which enhances yield and reduces reaction time compared to conventional methods .

Biological Activity Overview

Hydrazinecarboxamide derivatives exhibit a range of biological activities, including:

- Anticancer Activity : Several studies have evaluated the anticancer potential of these compounds against various cancer cell lines. For instance, a study reported that certain hydrazinecarboxamide analogues demonstrated significant growth inhibition against multiple cancer cell lines as per the National Cancer Institute (NCI) protocol. Notably, compounds showed greater efficacy than Imatinib in some cases .

- Anticonvulsant Properties : Related compounds such as N-(2,6-dimethylphenyl)-substituted semicarbazones have exhibited anticonvulsant activities in various models of seizure. These compounds increased GABA levels and inhibited GABA transaminase, suggesting a mechanism that could be beneficial for epilepsy treatment .

- Carbonic Anhydrase Inhibition : Recent research has identified hydrazinocarbonyl derivatives as potent inhibitors of human carbonic anhydrase isoforms, with some compounds displaying low nanomolar inhibitory activity. This suggests potential applications in treating diseases where carbonic anhydrase plays a pivotal role .

1. Anticancer Evaluation

A study conducted on a library of hydrazinecarboxamide derivatives assessed their anticancer activity against 60 different cancer cell lines. The results indicated that several compounds achieved percent growth inhibitions (%GIs) exceeding 30% across multiple cell lines. The most promising compound showed inhibition percentages as follows:

| Cell Line | % Growth Inhibition |

|---|---|

| CCRF-CEM | 143.44 |

| HOP-92 | 33.46 |

| UO-31 | 33.21 |

| RMPI-8226 | 33.09 |

| HL-60(TB) | 29.81 |

| MDA-MB-468 | 29.55 |

These findings underscore the potential of hydrazinecarboxamide derivatives as anticancer agents .

2. Anticonvulsant Activity

In a separate investigation focusing on N-(2,6-dimethylphenyl) semicarbazones, it was found that these compounds exhibited significant anticonvulsant effects across various models without notable neurotoxicity or hepatotoxicity. For example:

| Compound | GABA Level Increase (%) | Neurotoxicity |

|---|---|---|

| N1-(2,6-dimethylphenyl)-N4-(2-hydroxybenzaldehyde) semicarbazone | 118 | None detected |

This highlights the therapeutic promise of these compounds in managing seizure disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.